molecular formula C15H13N3O B1335477 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881040-36-4

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B1335477
CAS No.: 881040-36-4
M. Wt: 251.28 g/mol
InChI Key: SSUIZVNXXJAEIW-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring The presence of the 2,4-dimethylphenyl group at the 2-position and the carbaldehyde group at the 3-position further defines its chemical identity

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2,4-dimethylbenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid
  • 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-methanol

Uniqueness

2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of the carbaldehyde group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations and its potential bioactivity make it a valuable molecule in research and development .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-4-5-12(11(2)8-10)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUIZVNXXJAEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173642
Record name 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-36-4
Record name 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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